1-ethyl-4-(2-phenylethyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-4-(2-phenylethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-15-10-12-16(13-11-15)9-8-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIJISWUEVMWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Ethyl 4 2 Phenylethyl Piperazine
Strategies for Piperazine (B1678402) Core Formation
The construction of the piperazine ring is a fundamental step in heterocyclic chemistry, with numerous established and emerging methods. These strategies often begin with acyclic precursors that are induced to form the six-membered ring.
A variety of cyclization reactions can be employed to construct the piperazine skeleton. These methods often involve the formation of two carbon-nitrogen bonds to close the ring.
Palladium-Catalyzed Cyclization: Palladium catalysts can facilitate the cyclization of appropriate precursors. For instance, a modular synthesis of highly substituted piperazines can be achieved by coupling two carbons of a propargyl unit with various diamine components, offering high regio- and stereochemical control organic-chemistry.org.
Reductive Cyclization: An alternative approach involves the stereoselective catalytic reductive cyclization of bis(oximinoalkyl)amines, which are themselves derived from primary amines and nitrosoalkenes mdpi.com. This process proceeds through a diimine intermediate which cyclizes and is subsequently reduced to the piperazine ring mdpi.com.
Radical Cyclization: Oxidative radical cyclization reactions mediated by reagents like manganese(III) acetate (B1210297) can be used to synthesize piperazine-containing molecules from unsaturated diacyl or alkyl-acyl piperazine derivatives and 1,3-dicarbonyl compounds nih.gov.
Photoredox Catalysis: Modern synthetic methods utilize visible-light photoredox catalysis for piperazine synthesis. These reactions can proceed under mild conditions, for example, through a decarboxylative annulation protocol between a glycine-based diamine and various aldehydes organic-chemistry.org.
| Cyclization Method | Catalyst/Reagent | Precursors | Key Features |
| Palladium-Catalyzed Cyclization | Palladium complexes | Propargyl units, Diamines | High regio- and stereocontrol organic-chemistry.org. |
| Reductive Cyclization | 5%-Pd/C, Ra-Ni | Bis(oximinoalkyl)amines | Can be stereospecific, yielding cis-isomers mdpi.com. |
| Radical Cyclization | Mn(OAc)₃ | Unsaturated piperazine derivatives, 1,3-dicarbonyls | Forms piperazine-containing dihydrofurans nih.gov. |
| Photoredox Annulation | Iridium-based photocatalyst | Glycine-based diamines, Aldehydes | Proceeds under mild, visible-light conditions organic-chemistry.org. |
The most classical and widely used methods for piperazine synthesis start from 1,2-diamine precursors, such as ethylenediamine (B42938).
Reaction with Dihaloalkanes: The reaction of a 1,2-diamine with a 1,2-dihaloalkane is a traditional route, though it can be prone to side reactions and polymerization. A common modern variation involves reacting anilines with bis(2-chloroethyl)amine hydrochloride to form N-arylpiperazines researchgate.net.
From Diethanolamine: N-substituted diethanolamines can be reacted with ammonia or primary amines in the presence of hydrogen and a supported metal catalyst to yield N-alkyl-piperazines google.com.
From Aminoethylethanolamine: The intramolecular cyclization of aminoethylethanolamine is another established route for piperazine production researchgate.net.
From Amino Acids: Chiral 1,2-diamines can be efficiently prepared from optically pure amino acids. These diamines can then be utilized to synthesize substituted piperazines, although racemization can sometimes occur during the process nih.gov.
Stepwise Cyclization via Piperazinones: A two-step process can be employed where an N-substituted ethylenediamine is first reacted with an α-ketoester (like methyl benzoylformate) to form a 3,4-dehydropiperazine-2-one intermediate. This intermediate is then reduced to yield the final piperazine derivative google.com. This method allows for the introduction of a substituent prior to the final reduction step google.com.
N-Alkylation Strategies for Diverse Substituents
Once the piperazine nucleus is formed, or if piperazine itself is used as the starting material, the ethyl and phenylethyl groups must be introduced onto the nitrogen atoms. For an unsymmetrical product like 1-ethyl-4-(2-phenylethyl)piperazine, the order and method of these introductions are critical. Key methods for N-alkylation include nucleophilic substitution and reductive amination mdpi.com.
The ethyl group can be attached to a piperazine nitrogen through several standard alkylation techniques.
Direct Alkylation: Reaction of a piperazine with an ethylating agent such as ethyl bromide in the presence of a base is a common approach nih.gov. The base is necessary to neutralize the hydrobromic acid formed during the reaction.
Reductive Amination: The reaction of a piperazine with acetaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides an efficient route to the N-ethyl moiety mdpi.com.
Reaction with Ethanol: N-ethylpiperazine can be synthesized by reacting piperazine with ethanol over a Cu-Co-Mo/Al2O3 catalyst under pressure google.com.
Similarly, the phenylethyl group can be introduced using analogous methods.
Direct Alkylation: Nucleophilic substitution using a 2-phenylethyl halide, such as 2-phenylethyl bromide, is a direct method for introducing this group onto a piperazine nitrogen nih.gov.
Reductive Amination: A highly effective method is the reductive amination of a piperazine with phenylacetaldehyde wm.eduresearchgate.net. This reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ to form the N-(2-phenylethyl)piperazine product researchgate.net. This method was used, for example, in the synthesis of 1,4-diphenethylpiperazine by reacting piperazine with two equivalents of phenylacetaldehyde wm.edu.
The construction of an unsymmetrically N,N'-disubstituted piperazine requires a strategy that differentiates the two nitrogen atoms.
Stepwise Synthesis: A stepwise approach is the most common and controllable method. This involves the mono-alkylation of piperazine, isolation of the intermediate, followed by the second alkylation.
Mono-N-alkylation: The primary challenge is to achieve selective mono-alkylation while avoiding the formation of the symmetrical N,N'-dialkylated byproduct. One strategy is to use piperazine as the limiting reagent, though this can be inefficient. A more effective method involves using a protecting group. For example, N-acetylpiperazine can be alkylated with one group, followed by hydrolysis of the acetyl group to free the second nitrogen for the subsequent alkylation step researchgate.net.
Second N-alkylation: Once the mono-substituted intermediate, such as N-ethylpiperazine or N-(2-phenylethyl)piperazine, is obtained and purified, the second alkyl group can be introduced using one of the methods described above (e.g., reductive amination with phenylacetaldehyde or alkylation with ethyl bromide, respectively). The synthesis of 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one starts from commercially available 1-(2-phenylethyl)piperazine, demonstrating the feasibility of this stepwise approach mdpi.com.
Convergent Synthesis: A convergent synthesis aims to build the molecule from separate fragments that are combined later in the synthetic sequence. For unsymmetrical piperazines, a purely convergent one-pot reaction is challenging. However, a convergent strategy can be employed by preparing a substituted diamine precursor first. For example, one could synthesize N-ethyl-N'-(2-phenylethyl)ethylenediamine and then cyclize this precursor to form the final piperazine ring in a single step. While conceptually efficient, the synthesis of the unsymmetrical diamine precursor can be complex. More commonly, convergent approaches like reductive amination are used to create symmetrically substituted piperazines, such as reacting piperazine with two equivalents of phenylacetaldehyde to form 1,4-diphenethylpiperazine wm.eduresearchgate.net.
| Route | Description | Advantages | Disadvantages |
| Stepwise | Sequential introduction of substituents, often with an intermediate purification step. May use protecting groups. | High control over substitution pattern, leading to a pure unsymmetrical product. | Longer reaction sequence, potentially lower overall yield. |
| Convergent | Assembling the final molecule from pre-formed, complex fragments in a later stage. | Shorter overall reaction sequence. | Synthesis of the required complex fragments can be challenging. Risk of mixture of products if not carefully designed. |
Precursors and Synthetic Reagents in Compound Derivatization
The derivatization of the this compound scaffold typically begins with precursors that allow for the introduction of various functional groups onto the piperazine nitrogen atoms. The primary precursor for the synthesis of the target compound is 1-(2-phenylethyl)piperazine , which is commercially available. This secondary amine provides a nucleophilic nitrogen atom that can readily undergo reactions with a variety of electrophilic reagents.
Key synthetic reagents involved in the derivatization of 1-(2-phenylethyl)piperazine to yield this compound and other derivatives include:
Alkylating Agents: Ethyl halides, such as ethyl iodide or ethyl bromide, are common reagents for introducing the ethyl group onto the piperazine nitrogen. researchgate.net
Acylating Agents: Acyl chlorides and acid anhydrides, such as acetyl chloride or acetic anhydride, are employed to introduce acyl groups.
Aldehydes and Ketones: In reductive amination procedures, aldehydes or ketones like acetaldehyde are used in conjunction with a reducing agent to achieve N-alkylation. researchgate.netmdpi.com
Bases: Non-nucleophilic bases such as triethylamine or potassium carbonate are often used to scavenge the acid produced during alkylation and acylation reactions. mdpi.com
Reducing Agents: For reductive amination, reducing agents like sodium triacetoxyborohydride or hydrogen with a metal catalyst (e.g., Pd/C) are essential. mdpi.comnih.gov
Reaction Mechanisms in Synthetic Pathways
The formation of this compound and its derivatives primarily involves the reaction of the nitrogen atoms within the piperazine ring. These nitrogen atoms act as nucleophiles, attacking electrophilic centers to form new carbon-nitrogen or other heteroatom-nitrogen bonds.
Nucleophilic substitution is a fundamental reaction for the alkylation of piperazine nitrogens. In the synthesis of this compound from 1-(2-phenylethyl)piperazine, the reaction proceeds via an SN2 mechanism. The lone pair of electrons on the secondary amine nitrogen of 1-(2-phenylethyl)piperazine attacks the electrophilic carbon atom of an ethyl halide (e.g., ethyl iodide). This concerted step involves the formation of a new C-N bond and the simultaneous cleavage of the C-I bond, with iodide acting as the leaving group. The presence of a base is often required to neutralize the hydrohalic acid byproduct, driving the reaction to completion. researchgate.net
Reductive amination provides an alternative and widely used method for the N-alkylation of piperazines. mdpi.com This two-step, one-pot process begins with the reaction of the secondary amine of 1-(2-phenylethyl)piperazine with an aldehyde, in this case, acetaldehyde. This initial reaction forms an unstable iminium ion intermediate. The subsequent in-situ reduction of this iminium ion by a suitable reducing agent, such as sodium triacetoxyborohydride, yields the final N-ethylated product, this compound. researchgate.netrsc.org This method is often preferred due to its mild reaction conditions and the avoidance of quaternary ammonium salt formation, which can be a side product in direct alkylation. researchgate.net
Electrophilic alkylation is a general term that encompasses the reaction of the nucleophilic piperazine nitrogen with various electrophiles. As described in the context of nucleophilic substitution, alkyl halides serve as common electrophilic alkylating agents. nih.gov The reactivity of the piperazine nitrogen is influenced by the substituents already present on the ring. In the case of 1-(2-phenylethyl)piperazine, the nitrogen atom is sufficiently nucleophilic to react with electrophiles like ethyl iodide to form the tertiary amine, this compound.
Derivatization and Further Chemical Modifications of the Compound
Once this compound is synthesized, the tertiary amine nature of the nitrogen atoms allows for limited further direct functionalization. However, the core piperazine structure can be incorporated into larger molecules through reactions involving other parts of the molecule or by utilizing advanced C-H activation strategies. The primary focus of derivatization often lies in the initial synthetic steps leading to analogues of the target compound.
The nitrogen atoms of the piperazine ring are the primary sites for alkylation and acylation reactions, leading to a diverse range of derivatives.
Alkylation: As previously discussed, the introduction of an ethyl group to 1-(2-phenylethyl)piperazine is a key synthetic step. Similar alkylation reactions can be performed with other alkyl halides to generate a variety of N-substituted analogues. The reaction conditions, such as the choice of solvent and base, can influence the efficiency of these reactions. mdpi.comnih.gov
| Piperazine Derivative | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-(2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl)piperazine | Ethyl Iodide | K₂CO₃ | DMF | 1-Ethyl-4-(2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl)piperazine | N/A | nih.gov |
| 1-(2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl)piperazine | Benzyl Bromide | K₂CO₃ | DMF | 1-Benzyl-4-(2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl)piperazine | N/A | nih.gov |
| 1-[3-(Trifluoromethyl)phenyl]piperazine | 1-(2-Chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | N/A | N/A | 1-(2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | N/A | mdpi.com |
Acylation: The reaction of a piperazine nitrogen with an acylating agent, such as an acyl chloride or acid anhydride, results in the formation of an amide. For instance, reacting 1-(2-phenylethyl)piperazine with acetyl chloride in the presence of a base would yield 1-acetyl-4-(2-phenylethyl)piperazine. The nucleophilicity of the nitrogen atom is reduced after the first acylation, which can allow for selective mono-acylation.
| Piperazine Derivative | Acylating Agent | Base/Catalyst | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Piperazine | Benzoyl Chloride | N/A | N/A | 1-Benzoylpiperazine and 1,4-Dibenzoylpiperazine | N/A | nih.gov |
| 1-Boc-piperazine | 3-Acetyl-18β-glycyrrhetinic acid | EDCl, HOBt, NEt₃ | CH₃CN | 1-Boc-4-(3-acetyl-18β-glycyrrhetinoyl)piperazine | N/A | nih.gov |
| 2-(3-Oxo-2H-benzo[b] nih.govresearchgate.netoxazin-4(3H)-yl)acetic acid | 4-Phenylpiperazine | EDC·HCl, HOBt, DIPEA | N/A | 4-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one | N/A | researchgate.net |
Modifications of Side Chains and Aromatic Moieties
The structural complexity of this compound offers multiple sites for chemical modification. These include the ethyl group attached to one of the piperazine nitrogens, the phenylethyl side chain on the other nitrogen, and the phenyl group of this side chain.
Modifications of the N-Ethyl Side Chain
The ethyl group attached to the piperazine nitrogen can undergo oxidation. For instance, N-alkylpiperazines can be oxidized to their corresponding N-oxides. The oxidation of 1-ethylpiperazine with an oxidizing agent like bromamine-T has been studied, yielding the corresponding N-oxide scirp.org. This suggests that this compound could undergo a similar transformation to yield this compound 1-oxide. N-oxides of piperazine derivatives are sometimes explored as prodrugs, which can be reduced back to the tertiary amine in vivo google.com.
Table 1: Potential Modifications of the N-Ethyl Side Chain
| Reaction | Reagents | Potential Product |
| N-Oxidation | Bromamine-T or other oxidizing agents | This compound 1-oxide |
Modifications of the N-(2-phenylethyl) Side Chain
The N-(2-phenylethyl) side chain has two primary sites for modification: the benzylic position and the aromatic ring.
Reactions at the Benzylic Position: The carbon atom adjacent to the phenyl group (the benzylic position) is particularly reactive due to the resonance stabilization of radical or ionic intermediates. chemistrysteps.com
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon. libretexts.org In the case of a phenylethyl group, this would likely lead to cleavage of the side chain and formation of a benzoic acid derivative.
Halogenation: The benzylic position can be halogenated, typically brominated, using N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.orgyoutube.com This reaction proceeds via a stable benzylic radical intermediate. libretexts.org
Modifications of the Aromatic Moiety: The phenyl ring of the phenylethyl group can undergo electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, or para) will be influenced by the directing effect of the alkyl substituent.
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a common electrophilic aromatic substitution. wikipedia.org This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. wikipedia.org
Halogenation: Halogens such as bromine or chlorine can be introduced onto the aromatic ring in the presence of a Lewis acid catalyst.
Table 2: Potential Modifications of the N-(2-phenylethyl) Side Chain
| Reaction Type | Reagents | Potential Product(s) |
| Benzylic Oxidation | KMnO₄ or Na₂Cr₂O₇ | Benzoic acid derivative (following side-chain cleavage) |
| Benzylic Halogenation | N-Bromosuccinimide (NBS), radical initiator | 1-(1-Bromo-2-phenylethyl)-4-ethylpiperazine |
| Aromatic Nitration | HNO₃, H₂SO₄ | 1-Ethyl-4-(2-(nitrophenyl)ethyl)piperazine (ortho and para isomers expected) |
| Aromatic Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 1-Ethyl-4-(2-(halophenyl)ethyl)piperazine (ortho and para isomers expected) |
Advanced Structural Characterization and Spectroscopic Analysis of 1 Ethyl 4 2 Phenylethyl Piperazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. For 1-ethyl-4-(2-phenylethyl)piperazine, both ¹H and ¹³C NMR spectroscopy provide invaluable information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the phenylethyl moiety, and the piperazine (B1678402) ring. Based on the analysis of similar structures, the anticipated chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are as follows. mdpi.com The protons of the phenyl ring typically appear as a multiplet in the aromatic region, around 7.20-7.35 ppm. The two methylene (B1212753) groups of the phenylethyl substituent are expected to produce signals around 2.60-2.85 ppm. The protons on the piperazine ring will likely show complex multiplets in the range of 2.40-2.70 ppm due to their various chemical and magnetic environments. The ethyl group attached to the nitrogen would present as a quartet for the methylene protons (CH₂) around 2.45 ppm and a triplet for the methyl protons (CH₃) around 1.10 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The phenyl group will show characteristic signals in the downfield region, typically between 126 and 140 ppm. The carbons of the piperazine ring are expected to resonate in the range of 50-55 ppm. The methylene carbons of the phenylethyl group would appear around 60 ppm and 33 ppm. The ethyl group carbons are anticipated at approximately 52 ppm for the methylene carbon and around 12 ppm for the terminal methyl carbon.
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Phenyl-H | 7.20-7.35 (m) | - |
| Phenyl-C | - | 126.0, 128.5, 129.0, 140.0 |
| Phenylethyl-CH₂ | 2.75-2.85 (t) | ~60.5 |
| Phenylethyl-CH₂ | 2.55-2.65 (t) | ~33.4 |
| Piperazine-H | 2.40-2.70 (m) | - |
| Piperazine-C | - | ~53.0-54.0 |
| Ethyl-CH₂ | ~2.45 (q) | ~52.5 |
| Ethyl-CH₃ | ~1.10 (t) | ~11.9 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions. m = multiplet, t = triplet, q = quartet.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is an essential tool for determining the molecular weight and fragmentation pattern of a compound, thereby confirming its molecular formula. For this compound (C₁₄H₂₂N₂), the expected exact mass is approximately 218.1783 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 218. The fragmentation pattern is anticipated to be characteristic of the structure. A prominent fragment would likely arise from the benzylic cleavage, resulting in a tropylium (B1234903) ion at m/z 91. Another significant fragmentation pathway would involve the cleavage of the bond between the piperazine ring and the ethyl group, leading to a fragment at m/z 189. Cleavage of the ethyl group from the nitrogen atom would generate a fragment at m/z 189 ([M-CH₂CH₃]⁺). Further fragmentation of the piperazine ring can also be expected.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Structural Representation |
| 218 | [M]⁺ | [C₁₄H₂₂N₂]⁺ |
| 189 | [M - CH₂CH₃]⁺ | [C₁₂H₁₇N₂]⁺ |
| 127 | [M - C₇H₇]⁺ | [C₇H₁₅N₂]⁺ |
| 91 | [C₇H₇]⁺ | Tropylium ion |
X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis
While a crystal structure for this compound itself is not publicly available, data from a closely related compound, 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, provides significant insight into the likely solid-state conformation. mdpi.com In the crystal structure of this analog, the piperazine ring adopts a stable chair conformation. mdpi.com This is the most common and lowest energy conformation for six-membered saturated heterocyclic rings.
The phenylethyl substituent is positioned equatorially on the piperazine ring, which is the sterically favored orientation to minimize non-bonded interactions. The torsion angle of the N-C-C-Ph fragment indicates a staggered conformation, which is energetically favorable. mdpi.com It is highly probable that this compound would adopt a similar conformation in the solid state, with the ethyl group also occupying an equatorial position on the other nitrogen of the piperazine ring to reduce steric hindrance.
Computational Chemistry and Molecular Modeling Studies of 1 Ethyl 4 2 Phenylethyl Piperazine and Analogues
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for predicting the interaction between a ligand and its target protein, offering insights into the binding affinity and mode.
Research on phenyl-piperazine scaffolds has demonstrated their potential as inhibitors of the eukaryotic initiation factor 4A1 (eIF4A1), an ATP-dependent RNA helicase linked to oncogenesis. nih.gov Virtual screening campaigns followed by molecular docking simulations have been instrumental in identifying novel phenyl-piperazine pharmacophores that are predicted to target the ATP-binding site of eIF4A1. nih.gov These simulations are the first step in identifying promising lead compounds for further development.
In a notable example, the analogue 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) was identified as a highly potent and selective dopamine (B1211576) transporter (DAT) ligand. wikipedia.org While the initial discovery was part of a broader patent, subsequent analysis revealed its remarkable affinity for DAT (Kᵢ = 0.04 nM), which is approximately 10,000 times more potent than cocaine in vitro. wikipedia.org Such high affinity suggests a highly complementary and stable interaction with the DAT binding site, a prediction often refined and understood through detailed docking studies.
Similarly, in silico studies on 1-(4-chlorobenzhydryl) piperazine (B1678402) derivatives have been conducted to evaluate their antiproliferative activities, underscoring the role of molecular docking in cancer research to predict how these compounds interact with therapeutic targets. researchgate.net
Table 1: Predicted Binding Affinities of Piperazine Analogues
| Compound | Target | Predicted Affinity (Kᵢ) |
|---|---|---|
| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) | Dopamine Transporter (DAT) | 0.04 nM |
| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) | Norepinephrine Transporter (NET) | 1107 nM |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of molecules and their complexes over time. This technique allows researchers to observe the dynamic nature of ligand-protein interactions and the conformational flexibility of the ligand itself.
In the study of eIF4A1 inhibitors, extended MD simulations ranging from 300 to 1000 nanoseconds were employed. nih.gov These simulations were used to recreate the opening and closing of the DEAD-box helicase upon ATP binding and to evaluate the binding stability and energetics of the identified phenyl-piperazine hits within the nucleotide-binding site. nih.gov Such large-scale simulations are critical for validating the initial predictions from molecular docking and for understanding the dynamic stability of the ligand-target complex. nih.gov
MD simulations are also a cornerstone for studying the solution structures of flexible molecules. nih.gov For piperazine derivatives, which possess multiple rotatable bonds, these simulations can sample the vast conformational space to identify low-energy, populated conformations. nih.gov This information is vital for understanding the molecule's structure-activity relationship, as the biologically active conformation may be just one of many that exist in solution. nih.gov The application of MD simulations has been noted in the study of various piperazine derivatives, including those with antiproliferative properties, to understand their dynamic behavior. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing fundamental insights into their structure, stability, and reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. In the context of piperazine derivatives, DFT calculations are used to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties like HOMO-LUMO energy gaps. researchgate.netnih.gov For instance, DFT analysis has been applied to novel 1-(4-chlorobenzhydryl) piperazine derivatives to support spectroscopic and structural characterization. researchgate.net The method provides a theoretical foundation for understanding the observed experimental data. nih.gov
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, intramolecular and intermolecular bonding, and interaction among bonds in a molecular system. wikipedia.org It provides a chemically intuitive picture of bonding by localizing the molecular orbitals into lone pairs and two-center bonds. wikipedia.orgsouthampton.ac.uk
NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors), which is crucial for understanding intramolecular charge transfer and hyperconjugative interactions. wikipedia.orgresearchgate.net In piperazine derivatives, NBO analysis can reveal the nature of the bonds within the piperazine ring and its substituents, and how electronic charge is distributed across the molecule. researchgate.netnih.gov These charge distributions and delocalization energies are fundamental to the molecule's reactivity and its ability to form non-covalent interactions with biological targets. researchgate.net
Analysis of Stereoelectronic Effects and Molecular Conformation
The three-dimensional arrangement of atoms (stereochemistry) and the distribution of electrons (electronics) are intrinsically linked and dictate a molecule's properties and behavior. The analysis of these stereoelectronic effects is critical for understanding the conformation of piperazine-containing molecules.
X-ray diffraction analysis of a derivative, 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, provides precise data on the molecular conformation of the 1-(2-phenylethyl)piperazine moiety. mdpi.com In the crystal structure, the piperazine ring adopts a stable chair conformation. mdpi.com The torsion angle of the N21–C24–C25–C26 bond indicates that the phenethyl fragment exists in a fully staggered conformation, which is an energetically favorable arrangement. mdpi.com The study also determined the dihedral angle between the mean plane of the piperazine ring and the phenyl ring to be 77.0(1)°. mdpi.com This specific geometric arrangement is a result of minimizing steric hindrance and optimizing electronic interactions within the molecule.
Table 2: Selected Torsion and Dihedral Angles for a 1-(2-phenylethyl)piperazine Derivative
| Feature | Atoms Involved | Angle (°) |
|---|---|---|
| Phenethyl Conformation (Torsion Angle) | N21–C24–C25–C26 | Staggered |
| Piperazine vs. Phenyl Ring (Dihedral Angle) | Mean plane of piperazine vs. Phenyl ring | 77.0(1) |
| Piperazine vs. Benzanthrone (B145504) (Dihedral Angle) | Mean plane of piperazine vs. Benzanthrone system | 39.9(1) |
Data from a study on 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. mdpi.com
Investigation of Intermolecular Interactions
Intermolecular interactions are the forces that mediate interactions between molecules. They are the basis of molecular recognition, such as a drug binding to its receptor. Key interactions include hydrogen bonds, π-π stacking, and hydrophobic interactions.
In the solid state, the crystal structure of the 1-(2-phenylethyl)piperazine derivative mentioned previously reveals significant intermolecular forces. mdpi.com Molecules associate to form centrosymmetric dimers through π-π stacking interactions between the large aromatic benzanthrone systems, with a short contact distance of 3.421(2) Å between carbon atoms of adjacent molecules. mdpi.com
Furthermore, the structure exhibits weak intermolecular hydrogen bonds of the C–H···π type. mdpi.com In this interaction, a hydrogen atom attached to a carbon atom (C31) interacts with the π-electron cloud of a phenyl ring on a neighboring molecule. mdpi.com These non-covalent interactions, along with hydrophobic interactions involving the ethyl and phenylethyl groups, are critical for the packing of molecules in the solid state and are analogous to the interactions that stabilize the compound within a protein's binding pocket. nih.govmdpi.com NBO analysis can also be used to probe these interactions, particularly hydrogen bonding, by quantifying the donor-acceptor orbital delocalizations. southampton.ac.ukresearchgate.net
Structure Activity Relationship Sar Studies and Molecular Design Principles
Role of the Piperazine (B1678402) Core in Molecular Recognition
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural feature is fundamental to its role in molecular recognition for several key reasons:
Basicity and Protonation: The nitrogen atoms of the piperazine core have appropriate pKa values, allowing them to be protonated at physiological pH. nih.gov This positive charge is often crucial for forming ionic interactions or hydrogen bonds with acidic residues (e.g., aspartic acid, glutamic acid) in the binding pockets of receptors and enzymes. acs.orgacs.org For instance, in KRAS inhibitors, the piperazine moiety is positioned to form ionic interactions with the carboxylic acid side chains of Glu62 and Asp92. acs.orgacs.org
Conformational Flexibility and Rigidity: The piperazine ring typically adopts a stable chair conformation, but can also exist in a twist-boat conformation. rsc.org This provides a degree of conformational rigidity that helps to properly orient the substituents attached to its nitrogen atoms for optimal interaction with a binding site. Replacing a rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer has been shown to result in a loss of whole-cell activity in certain antitubercular agents, highlighting the importance of this semi-rigid core. nih.gov
Versatile Linker: The piperazine core acts as a versatile linker or scaffold. ijrrjournal.com The two nitrogen atoms provide points for introducing different substituents without necessarily creating new stereocenters, allowing for the exploration of chemical space in two different directions. nih.gov This "disubstituted" nature enables one part of the molecule to engage with one region of a receptor while the other part interacts with another, a common strategy in designing ligands that bridge different subpockets of a binding site. rsc.org
Influence of N-Substituents on Molecular Interactions and Binding Affinity
The nature of the substituents at the N1 and N4 positions of the piperazine ring is a primary determinant of a compound's pharmacological profile, influencing both its affinity and selectivity for specific biological targets.
Impact of the Ethyl Group on Binding Profiles
The N-ethyl group is a small, lipophilic substituent that can significantly modulate a molecule's binding characteristics. While direct SAR studies on 1-ethyl-4-(2-phenylethyl)piperazine are not broadly published, general principles from related piperazine derivatives offer substantial insight.
In studies of CXCR3 antagonists, the substitution on the piperazine ring had a pronounced effect on receptor affinity, with an N-ethyl group contributing to high potency. researchgate.net Similarly, in a series of tricyclic antidepressants, N-alkylation of the piperazine moiety influenced receptor binding profiles. The size and nature of the alkyl group can affect how the molecule fits into a binding pocket and can influence metabolic stability. For example, replacing a methyl group with an ethyl group can alter lipophilicity, potentially affecting membrane permeability and interaction with hydrophobic pockets within a receptor. In the development of KRAS inhibitors, N-methylation was tolerated and did not significantly impact potency, whereas introduction of a more electron-withdrawing trifluoroethyl group led to a drastic reduction in potency, demonstrating the sensitivity of the binding pocket to the electronic properties of the N-substituent. acs.org
The table below illustrates the effect of N-substituents on the potency of KRAS inhibitors, showing how modifications from a simple proton to various alkyl groups can tune activity.
| Compound | N-Substituent | KRAS G12D IC₅₀ (μM) |
| 5 | H | 0.22 |
| 6 | Me | 0.24 |
| 7 | Et | 0.27 |
| 8 | Isopropyl | 0.95 |
| 9 | Trifluoroethyl | >25 |
Data sourced from a study on pan-KRAS inhibitors, illustrating the impact of N-substituent modifications on biological activity. acs.org
Impact of the Phenylethyl Group on Receptor Interactions and Selectivity
The 4-(2-phenylethyl) group is a critical pharmacophore that often dictates receptor affinity and selectivity. This moiety combines a flexible ethyl linker with an aromatic phenyl ring, allowing for multiple modes of interaction.
Hydrophobic and Aromatic Interactions: The phenyl ring is well-suited to engage in hydrophobic and aromatic interactions, such as π-π stacking or π-cation interactions, with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan within a receptor's binding site. rsc.org These interactions are often key to anchoring the ligand in the binding pocket.
Optimal Spacing: The two-carbon ethyl linker provides flexibility and optimal spacing, allowing the phenyl ring to position itself correctly within a distal binding pocket relative to the core piperazine's interactions. Studies on dopamine (B1211576) D4 receptor ligands showed that altering the length of this alkyl chain caused a decrease in receptor affinity, indicating that the ethyl linker provides an optimal distance for this particular target. nih.gov
Selectivity Driver: The phenylethyl group can be a key driver of selectivity. For example, in the context of sigma receptors, the nature of the hydrophobic group attached to the piperazine is crucial for distinguishing between σ₁ and σ₂ subtypes. nih.gov Similarly, for dopamine D3 receptor ligands, the aryl-piperazine portion is essential for high affinity and selectivity. nih.gov
Stereochemical Considerations and Enantioselectivity in Ligand Binding
While this compound itself is an achiral molecule, the principles of stereochemistry are paramount in the broader class of piperazine derivatives. The introduction of a substituent on a carbon atom of the piperazine ring or the presence of a chiral center on a substituent can lead to enantiomers with markedly different pharmacological properties. nih.gov
The development of methods for the enantioselective synthesis of carbon-substituted piperazines is an active area of research, as the limited stereochemical diversity of current piperazine-based drugs may be hindering access to more selective and potent therapeutics. rsc.orgnih.gov
For example, studies on potent dopamine D2/D3 receptor ligands demonstrated significant differences between enantiomers. The (–)-enantiomer of one compound displayed higher affinity for both D2 and D3 receptors compared to its (+)-enantiomer, highlighting the importance of stereochemistry for optimal receptor fit. nih.gov This difference arises because the three-dimensional arrangement of atoms in one enantiomer aligns more perfectly with the chiral environment of the receptor binding site than the other.
The table below shows the differential binding affinities of the enantiomers of a dopamine receptor ligand, emphasizing the role of stereochemistry.
| Compound | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | D₃ Selectivity (D₂/D₃) |
| (+)-10e | 113 | 3.73 | 30.3 |
| (-)-10e | 47.5 | 0.57 | 83.3 |
Data adapted from a study on dopamine D3 receptor ligands. nih.gov
Modulation of Molecular Recognition through Systematic Substituent Modifications
Systematic modification of the this compound structure is a classic medicinal chemistry strategy to probe molecular recognition and optimize ligand-receptor interactions.
Modifying the Phenyl Ring: Adding substituents (e.g., halogens, methoxy (B1213986) groups) to the phenyl ring of the phenylethyl moiety can alter the electronic properties and steric profile of the ligand. This can enhance or reduce binding affinity and modulate selectivity. For instance, in a series of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence and position of a halogen substituent on the phenyl ring were found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org
Altering the N-Alkyl Group: As discussed previously, changing the N-ethyl group to other alkyl or functionalized alkyl groups can fine-tune the basicity and lipophilicity of the piperazine nitrogen, impacting binding. acs.org
Replacing the Piperazine Ring: While moving away from the core structure, replacing the piperazine with other heterocyclic rings (e.g., piperidine (B6355638), morpholine) is a common strategy to understand the role of the heteroatoms in binding. In one study, replacing a piperazine ring with a piperidine ring significantly enhanced affinity for the σ₁ receptor while maintaining affinity for the H₃ receptor, demonstrating a dramatic shift in selectivity. nih.gov
These systematic modifications allow researchers to build a comprehensive SAR profile, guiding the design of new molecules with tailored pharmacological effects.
Mechanistic Investigations of Molecular Interactions with Biological Targets in Vitro and Theoretical
Receptor Binding Profile and Selectivity in In Vitro Systems
The piperazine (B1678402) moiety is a versatile scaffold in medicinal chemistry, known to interact with a wide range of biological targets. ontosight.ainih.gov The affinity and selectivity of piperazine derivatives are heavily influenced by the nature of the substituents on both nitrogen atoms of the piperazine ring.
Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT1A)
Phenylpiperazine derivatives frequently exhibit a strong affinity for serotonin receptors, particularly the 5-HT1A subtype. nih.govnih.gov Structure-activity relationship studies on various N-alkyl substituted phenylpiperazines have shown that these compounds can display nanomolar affinity for the 5-HT1A receptor. nih.gov For instance, in a series of heterobicyclic phenylpiperazines, elongation of the N-alkyl chain from methyl to n-hexyl increased the affinity for the 5-HT1A receptor site. nih.gov
Certain arylpiperazine derivatives have been designed as dual-acting ligands, targeting both serotonin and dopamine (B1211576) receptors. nih.gov The affinity for 5-HT1A receptors can be modulated by the substitution pattern on the aryl ring and the length of the linker connecting it to the piperazine core. mdpi.com For example, some arylpiperazine compounds show high affinity for the 5-HT1A receptor, with Ki values in the low nanomolar range. mdpi.comd-nb.info
Table 1: 5-HT1A Receptor Binding Affinities for Selected Piperazine Derivatives
| Compound | 5-HT1A Receptor Affinity (Ki, nM) | Reference |
|---|---|---|
| N-n-hexyl-substituted phenylpiperazine (Compound 23) | 0.50 | nih.gov |
| N-n-hexyl-substituted phenylpiperazine (Compound 39) | 0.54 | nih.gov |
| Arylpiperazine derivative (Compound 27) | 0.44 | d-nb.info |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine (Compound 8) | 1.2 | mdpi.com |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine (Compound 10) | 21.3 | mdpi.com |
Dopamine Receptor Subtype Interactions (e.g., D2, D3)
The interaction of piperazine-containing compounds with dopamine receptors, especially the D2 and D3 subtypes, is a significant area of research. nih.govnih.govnih.gov The ratio of D2 to 5-HT1A receptor activity is considered an important factor in the efficacy of certain antipsychotic drugs. nih.gov
N-phenylpiperazine analogs can be designed to bind selectively to the D3 receptor over the D2 receptor. nih.gov This selectivity is often attributed to the ability of these ligands to interact with both an orthosteric site and a secondary binding site on the D3 receptor. nih.gov The affinity of these compounds for D2 and D3 receptors can be in the nanomolar range. nih.govnih.gov For example, certain 1-arylpiperazines attached to various heterocyclic systems have shown to be potent competitors at both D2 and 5-HT1A receptors. nih.gov
Table 2: Dopamine Receptor Binding Affinities for Selected Piperazine Derivatives
| Compound Class | D2 Receptor Affinity (Ki) | D3 Receptor Affinity (Ki) | Reference |
|---|---|---|---|
| Phenylpiperazine derivatives | Nanomolar range | Nanomolar range | nih.gov |
| N-phenylpiperazine analogs (Compounds 3a-f) | 349–7522 nM | 96–1413 nM | nih.gov |
Opioid Receptor Subtype Interactions (e.g., Mu, Delta, Kappa)
Research into piperazine derivatives has also explored their interactions with opioid receptors. nih.govnih.gov For instance, the synthetic opioid MT-45, which has a 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (B10769547) structure, is a potent µ-opioid receptor agonist. nih.gov Its fluorinated derivatives show even higher potency. nih.gov
Furthermore, diaryldimethylpiperazine ligands have been synthesized that exhibit affinity for both µ- and δ-opioid receptors. nih.gov These compounds were developed from scaffolds known to interact selectively with these receptor subtypes. nih.gov
Table 3: Opioid Receptor Binding Affinities for Selected Piperazine Derivatives
| Compound | Receptor Subtype | Apparent Potency/Affinity | Reference |
|---|---|---|---|
| MT-45 | µ-opioid | 1.3 µM (cAMP inhibition) | nih.gov |
| 2F-MT-45 | µ-opioid | 42 nM (cAMP inhibition) | nih.gov |
| Diaryldimethylpiperazine derivative (Compound 14) | δ-opioid | Good affinity | nih.gov |
| Diaryldimethylpiperazine derivative (Compound 15) | δ-opioid | Good affinity | nih.gov |
Histamine (B1213489) Receptor Subtype Interactions (e.g., H3)
The piperazine scaffold is a key structural element in many histamine H3 receptor ligands. nih.govnih.govnih.gov These receptors are involved in modulating the release of several neurotransmitters. nih.gov N-substituted piperazine ether derivatives have been synthesized and shown to have a high affinity for the H3 receptor. nih.gov In some cases, replacing a piperazine ring with a piperidine (B6355638) ring can significantly alter the affinity for H3 receptors, highlighting the importance of this core structure. nih.gov
Sigma Receptor Subtype Interactions (e.g., σ1, σ2)
Molecules containing piperidine or piperazine substructures have demonstrated high binding affinity for sigma-1 (σ1) receptors. nih.gov Some aryl piperazine compounds have been developed to target both 5-HT1A and sigma-1 receptors, with some exhibiting high affinities (Ki <20 nmol/L) for both. d-nb.info Docking studies of some piperazine derivatives have indicated a higher affinity for σ1 receptors compared to σ2 receptors. nih.gov For example, a comparison between a piperazine and a piperidine-containing compound showed that the piperidine derivative had a significantly higher affinity for the σ1 receptor (Ki = 3.64 nM) compared to the piperazine analog (Ki = 1531 nM), suggesting that the basic core is a critical structural element for this activity. nih.gov
Table 4: Sigma Receptor Binding Affinities for Selected Piperazine Derivatives
| Compound | σ1 Receptor Affinity (Ki) | σ2 Receptor Affinity (Ki) | Reference |
|---|---|---|---|
| Piperazine derivative (Compound 4) | 1531 nM | - | nih.gov |
| Arylpiperazine derivative (Compound 27) | 0.27 nM | - | d-nb.info |
Enzyme Inhibition Mechanisms and Kinetics (e.g., BACE1, Cholinesterases)
The potential of piperazine-containing compounds as enzyme inhibitors has been a significant area of research, particularly in the context of neurodegenerative diseases. While direct and extensive research on 1-ethyl-4-(2-phenylethyl)piperazine's inhibitory effects on enzymes like Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases (AChE and BChE) is not extensively detailed in publicly available literature, the broader class of piperazine derivatives has been investigated, providing a framework for understanding its potential mechanisms.
BACE1 is a primary therapeutic target in Alzheimer's disease, as it is a key protease in the amyloidogenic pathway that produces amyloid-beta (Aβ) peptides. The inhibition of BACE1 is a strategy to reduce the formation of these neurotoxic peptides. Many potent BACE1 inhibitors feature a basic moiety, such as a piperazine ring, which can form crucial hydrogen-bonding interactions within the enzyme's active site. For a series of heteroaryl-fused piperazine inhibitors, nanomolar potency was achieved, which was attributed to these key interactions. The basicity (pKa) of the piperazine group is a critical factor that can be modulated to optimize binding affinity while also influencing properties like permeability and potential off-target effects, such as hERG channel inhibition.
Kinetic studies of similar BACE1 inhibitors often reveal different modes of inhibition. For example, some compounds exhibit non-competitive inhibition, suggesting they bind to a site on the enzyme other than the active site (an allosteric site), thereby altering the enzyme's conformation and reducing its catalytic efficiency.
The table below summarizes hypothetical kinetic data for this compound based on findings for structurally related BACE1 inhibitors.
Table 1: Hypothetical Enzyme Inhibition Kinetics of this compound
| Enzyme Target | IC₅₀ (nM) | Kᵢ (nM) | Mechanism of Inhibition |
|---|---|---|---|
| hBACE1 | 15 | 7.8 | Competitive |
| AChE | 120 | 65 | Mixed-type |
| BChE | 85 | 42 | Non-competitive |
Note: This data is illustrative and based on related compounds, not on direct studies of this compound.
Elucidation of Biochemical Pathway Modulation at the Molecular Level
The interaction of a small molecule with its biological targets can lead to the modulation of entire biochemical pathways. For piperazine derivatives, a key area of investigation is their influence on pathways related to neurotransmission and protein processing.
In the context of Alzheimer's disease, the primary pathway modulated by a BACE1 inhibitor is the amyloidogenic processing of the amyloid precursor protein (APP). By inhibiting BACE1, the initial cleavage of APP at the β-site is prevented. This directly reduces the production of the Aβ42 peptide, a primary component of the amyloid plaques found in the brains of Alzheimer's patients. The sustained reduction of Aβ42 in both brain tissue and cerebrospinal fluid (CSF) has been demonstrated in animal models with related piperazine-based BACE1 inhibitors.
Beyond the amyloid pathway, certain piperazine derivatives have been shown to modulate serotonergic and GABAergic pathways. For instance, the compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) demonstrated anxiolytic-like activity that was found to be mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABA-A receptor. This suggests that compounds containing the this compound scaffold could potentially interact with neurotransmitter receptors or transporters, thereby modulating signaling pathways crucial for mood and cognition.
Ligand-Protein Interaction Profiling using Biophysical Techniques
A variety of biophysical techniques are employed to characterize the direct binding of a ligand, such as this compound, to its protein target. These methods provide quantitative data on binding affinity, thermodynamics, and the stoichiometry of the interaction.
Surface Plasmon Resonance (SPR) is a common technique used to measure the kinetics of binding (association and dissociation rates) and to determine the dissociation constant (Kd). In a typical SPR experiment, the target protein (e.g., BACE1) is immobilized on a sensor chip, and the ligand is flowed over the surface. The change in the refractive index at the surface upon binding is measured in real-time.
Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding event. By measuring the heat released or absorbed during the titration of the ligand into a solution containing the protein, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
X-ray Crystallography offers high-resolution structural information about the ligand-protein complex. By crystallizing the protein with the ligand bound, researchers can visualize the precise binding mode, the key amino acid residues involved in the interaction, and any conformational changes in the protein upon ligand binding. For related piperazine inhibitors of BACE1, crystallographic studies have been instrumental in guiding the optimization of inhibitor design by revealing the critical hydrogen bonds and hydrophobic interactions within the active site.
The table below presents hypothetical data from biophysical interaction studies for this compound with BACE1.
Table 2: Hypothetical Ligand-Protein Interaction Profile for this compound with BACE1
| Biophysical Technique | Parameter | Value |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Kₐ (M⁻¹s⁻¹) | 1.2 x 10⁵ |
| Kᴅ (s⁻¹) | 8.5 x 10⁻⁴ | |
| K₋ (M) | 7.1 x 10⁻⁹ | |
| Isothermal Titration Calorimetry (ITC) | n (Stoichiometry) | 1.05 |
| K₋ (M) | 8.0 x 10⁻⁹ | |
| ΔH (kcal/mol) | -12.5 | |
| -TΔS (kcal/mol) | 2.3 |
Note: This data is illustrative and based on related compounds, not on direct studies of this compound.
Information on "this compound" is Not Currently Available in Publicly Accessible Scientific Literature
Following a comprehensive and targeted search of publicly available scientific databases and literature, it has been determined that there is currently no specific information regarding the applications of the chemical compound This compound in the requested areas of chemical biology and research tools.
Despite extensive searches for this particular compound's use as a synthetic intermediate, a molecular probe, or in radioligand synthesis for Positron Emission Tomography (PET), no research findings, detailed studies, or data were located.
It is important to note that while the broader class of piperazine derivatives and compounds with similar structural motifs, such as 1-(2-phenylethyl)piperazine, are utilized in these applications, there is no specific data available for this compound itself. Therefore, an article detailing its role in the specified areas cannot be generated at this time.
Future Directions in Academic Research on 1 Ethyl 4 2 Phenylethyl Piperazine
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of piperazine (B1678402) derivatives has traditionally relied on methods such as N-alkylation of piperazine with alkyl halides. mdpi.com Future research on 1-ethyl-4-(2-phenylethyl)piperazine should prioritize the development of more advanced and sustainable synthetic routes. This includes exploring one-pot synthesis procedures, which can improve efficiency and reduce waste by combining multiple reaction steps without isolating intermediates. nih.gov
A key area for advancement lies in the adoption of green chemistry principles. nih.gov This involves utilizing environmentally benign solvents, such as ethanol, and exploring catalyst-free reactions or employing reusable heterogeneous catalysts to minimize environmental impact. nih.govnih.gov Photoredox catalysis, for instance, offers a greener alternative for C-H functionalization of the piperazine ring, potentially enabling the synthesis of novel analogs of this compound under mild conditions. mdpi.comresearchgate.net Furthermore, flow chemistry, particularly when coupled with microwave assistance, presents an opportunity to enhance reaction rates, improve yields, and enable safer, more scalable production of this and related compounds. nih.gov
Integration of Novel Computational Approaches for Predictive Modeling
Computational methods are increasingly integral to modern drug discovery and can be powerfully applied to the study of this compound. Future research should leverage a suite of computational tools to build predictive models of its behavior.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing 3D-QSAR models, researchers can elucidate the relationship between the three-dimensional properties of this compound and its biological activity. mdpi.com These models can help predict the activity of novel, unsynthesized analogs, thereby guiding synthetic efforts toward more potent compounds. researchgate.net
Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding orientation and affinity of this compound to various biological targets. nih.govrsc.org These predictions can be further refined using molecular dynamics (MD) simulations, which provide insights into the stability of the ligand-receptor complex and the key intermolecular interactions over time. nih.govrsc.org
Pharmacophore Modeling: Pharmacophore models can identify the essential structural features of this compound required for its biological activity. nih.gov This information is invaluable for virtual screening of large compound libraries to identify other molecules with similar therapeutic potential.
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in the body. nih.gov This predictive capability is crucial for optimizing the pharmacokinetic profile of lead compounds and anticipating potential liabilities early in the drug development process. nih.gov
Exploration of Undiscovered Molecular Target Interactions and Mechanisms
While the phenylethylpiperazine moiety is known to interact with various receptors, the specific molecular targets and mechanisms of action for this compound remain largely unexplored. A comprehensive investigation into its target profile is a critical future research direction.
The piperazine nucleus is a common feature in compounds targeting a range of receptors, including sigma receptors, which are overexpressed in some cancers. rsc.orgontosight.ai Therefore, initial screening efforts could focus on these and other receptor families known to bind piperazine-containing ligands.
Understanding the mechanism of action will require a combination of in vitro and in silico techniques. Following the identification of potential binding partners through methods like affinity chromatography or proteomic approaches, functional assays will be necessary to determine whether this compound acts as an agonist, antagonist, or modulator of the identified target. Computational docking and simulation can then be used to visualize and analyze the specific molecular interactions driving this activity. nih.gov
Establishment of Comprehensive Structure-Based Design Principles for Targeted Analogue Synthesis
A systematic exploration of the structure-activity relationships (SAR) is fundamental to designing more potent and selective analogs of this compound. nih.gov This involves synthesizing and testing a series of related molecules to understand how modifications to different parts of the scaffold affect biological activity. drugdesign.org
Future research should focus on a targeted approach to analogue synthesis based on the insights gained from computational modeling and SAR studies. For instance, if docking studies reveal a specific pocket in the binding site of a target protein, analogs can be designed to introduce functional groups that form favorable interactions within that pocket. drugdesign.org This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. drugdesign.org
The development of a combinatorial library of this compound analogs could accelerate the discovery of new lead compounds. researchgate.net By systematically varying the substituents on the piperazine ring and the phenylethyl group, researchers can efficiently map the chemical space around the parent molecule and identify key structural motifs for optimal activity.
Q & A
Q. What are the recommended synthetic routes for 1-ethyl-4-(2-phenylethyl)piperazine, and how can reaction conditions be optimized?
The synthesis of piperazine derivatives typically involves multi-step alkylation or nucleophilic substitution reactions. For this compound, a plausible approach includes:
- Step 1: Reacting piperazine with ethyl bromide under basic conditions (e.g., K₂CO₃) to introduce the ethyl group.
- Step 2: Adding a phenethyl substituent via a Friedel-Crafts alkylation or Grignard reaction .
- Key variables: Solvent choice (e.g., ethanol, DCM), temperature control (25–80°C), and stoichiometric ratios (1:1.2 for amine:alkylating agent) to minimize byproducts .
- Yield optimization: Use of catalysts like CuSO₄·5H₂O for click chemistry-based coupling (e.g., triazole formation) can enhance regioselectivity .
Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
- NMR spectroscopy: ¹H and ¹³C NMR can distinguish between ethyl and phenethyl substituents on the piperazine ring. For example, aromatic protons (δ 7.2–7.4 ppm) and ethylenic protons (δ 2.5–3.5 ppm) confirm substitution patterns .
- Mass spectrometry (ESI-MS): Molecular ion peaks (e.g., m/z 315.19 for analogous compounds) validate molecular weight and fragmentation pathways .
- Chromatography (HPLC): Reverse-phase C18 columns with acetonitrile/water gradients (70:30) can assess purity (>95%) and detect residual solvents .
Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?
- Substituent effects: The ethyl group at position 1 increases lipophilicity, improving blood-brain barrier penetration, while the phenethyl moiety at position 4 enhances receptor binding affinity (e.g., serotonin or dopamine receptors) .
- Methodological approach:
- Pharmacophore modeling: Compare analogs with varied substituents (e.g., halogenation at the phenyl ring) to identify critical interactions .
- In vitro assays: Measure binding affinity (IC₅₀) using radioligand displacement studies (e.g., [³H]spiperone for dopamine D2 receptors) .
Advanced Research Questions
Q. How to resolve contradictory data in pharmacological studies of this compound analogs?
- Case example: Discrepancies in reported IC₅₀ values for serotonin receptor binding may arise from assay conditions (e.g., buffer pH, temperature).
- Solution: Standardize assays across labs (e.g., Tris-HCl buffer at pH 7.4, 37°C) and validate results with orthogonal methods (e.g., functional cAMP assays) .
- Meta-analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What strategies improve metabolic stability and pharmacokinetics of piperazine derivatives?
- Metabolic hotspots: Ethyl and phenethyl groups are susceptible to CYP450 oxidation.
- In vitro assays: Incubate the compound with liver microsomes to identify metabolites (LC-MS/MS). Replace labile groups with bioisosteres (e.g., cyclopropyl for ethyl) .
- Formulation: Use prodrug strategies (e.g., esterification of amine groups) to enhance oral bioavailability .
Q. How to design computational models for predicting off-target interactions?
- Molecular docking: Use AutoDock Vina or Schrödinger to simulate binding to non-target receptors (e.g., histamine H1 or adrenergic α1).
- Machine learning: Train models on datasets like ChEMBL to predict toxicity (e.g., hERG channel inhibition) .
- Validation: Cross-check predictions with patch-clamp electrophysiology for ion channel effects .
Q. What experimental approaches address challenges in crystallizing this compound for X-ray studies?
- Crystallization hurdles: Flexible ethyl/phenethyl chains reduce crystal lattice stability.
- Workarounds: Co-crystallize with stabilizing agents (e.g., thiocyanate salts) or use cryo-crystallography at 100 K to minimize thermal motion .
- Alternative: Employ microED for nanocrystals (<1 µm) to resolve atomic positions .
Q. How to mitigate toxicity risks during in vivo studies of piperazine derivatives?
- Acute toxicity: Conduct OECD Guideline 423 tests in rodents, monitoring LD₅₀ and organ histopathology .
- Genotoxicity: Use Ames tests (TA98 and TA100 strains) to assess mutagenic potential .
- Mitigation: Introduce polar groups (e.g., hydroxyl) to reduce lipophilicity and renal accumulation .
Q. What methodologies optimize enantiomeric purity in asymmetric synthesis?
- Chiral resolution: Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- Catalytic asymmetric synthesis: Employ chiral ligands (e.g., BINAP) with palladium catalysts to control stereochemistry during alkylation .
Q. How to design scalable synthetic routes for high-throughput screening libraries?
- Automation: Implement flow chemistry reactors for continuous synthesis of analogs (e.g., varying R-groups on the piperazine core) .
- Parallel synthesis: Use combinatorial chemistry to generate >50 derivatives in parallel, screening for solubility (e.g., nephelometry) and stability (e.g., accelerated degradation studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
